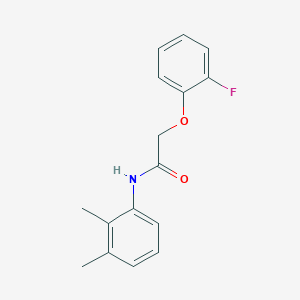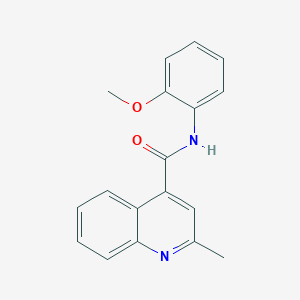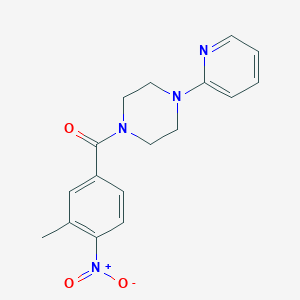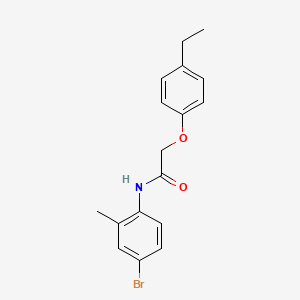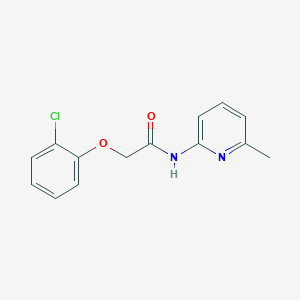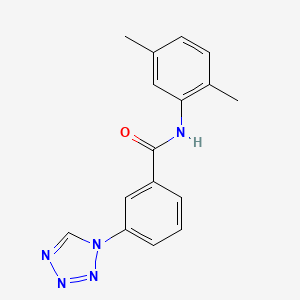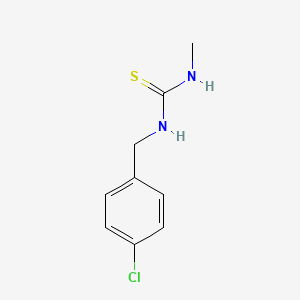
N-(4-chlorobenzyl)-N'-methylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-N'-methylthiourea, also known as S-methylisothiourea sulfate (SMT), is a chemical compound that has been widely used in scientific research due to its ability to inhibit the activity of nitric oxide synthase (NOS). NOS is an enzyme that plays a crucial role in the production of nitric oxide (NO), a signaling molecule that is involved in a wide range of physiological processes. The inhibition of NOS by SMT has been shown to have a variety of biochemical and physiological effects, which have led to its use in a number of different research applications.
Mecanismo De Acción
SMT works by inhibiting the activity of NOS, the enzyme responsible for the production of NO. NO is a signaling molecule that is involved in a wide range of physiological processes, including vasodilation, neurotransmission, and immune function. By inhibiting NOS, SMT reduces the production of NO, which can have a variety of effects depending on the specific physiological context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of SMT are varied and depend on the specific research application. In cardiovascular research, SMT has been shown to reduce blood pressure and improve vascular function by reducing the production of NO. In inflammation research, SMT has been shown to reduce the production of inflammatory cytokines and to inhibit the activation of immune cells. In neurodegeneration research, SMT has been shown to reduce the production of reactive oxygen species and to protect against neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using SMT in scientific research is its ability to selectively inhibit the activity of NOS without affecting other enzymes or signaling molecules. This allows researchers to investigate the specific role of NO in a wide range of physiological processes. However, one limitation of using SMT is that it can be difficult to achieve complete inhibition of NOS, particularly in vivo. Additionally, SMT has a relatively short half-life, which can make it challenging to maintain consistent levels of inhibition over time.
Direcciones Futuras
There are a number of potential future directions for research involving SMT. One area of interest is the role of NO in the regulation of mitochondrial function and metabolism. Another area of interest is the use of SMT as a potential therapeutic agent for a variety of different diseases, including cardiovascular disease, inflammation, and neurodegeneration. Additionally, there is ongoing research aimed at developing more potent and selective inhibitors of NOS, which could have important implications for the treatment of a wide range of diseases.
Métodos De Síntesis
SMT can be synthesized by reacting N-methylthiourea with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The resulting product can then be converted into the sulfate salt by reaction with sulfuric acid.
Aplicaciones Científicas De Investigación
SMT has been used in a wide range of scientific research applications, including studies of cardiovascular function, inflammation, and neurodegeneration. In cardiovascular research, SMT has been used to investigate the role of NO in the regulation of blood pressure and vascular tone. In studies of inflammation, SMT has been used to examine the role of NO in the immune response and to investigate potential therapeutic targets for inflammatory diseases. In neurodegeneration research, SMT has been used to investigate the role of NO in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2S/c1-11-9(13)12-6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQQJBKSBQZOSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NCC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-methylthiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

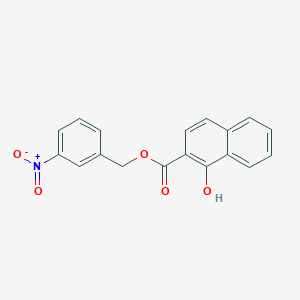
![N-isobutyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5798091.png)
![1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine](/img/structure/B5798109.png)
![3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5798123.png)
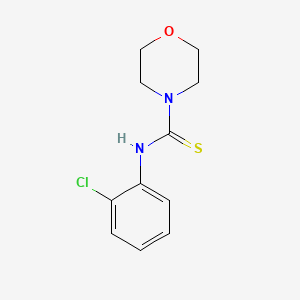
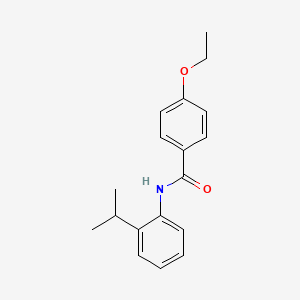
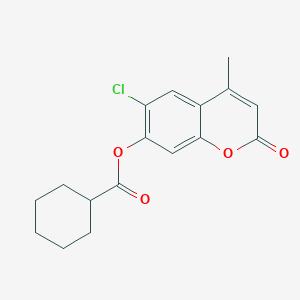
![N-2-biphenylyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5798142.png)
